3-(Decyloxy)aniline

Description

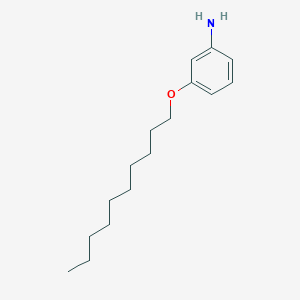

Structure

3D Structure

Properties

IUPAC Name |

3-decoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-13-18-16-12-10-11-15(17)14-16/h10-12,14H,2-9,13,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFQXJMASKTLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408702 | |

| Record name | Benzenamine, 3-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55792-50-2 | |

| Record name | Benzenamine, 3-(decyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(DECYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformation and Derivatization of 3 Decyloxy Aniline

Amine Reactivity and Formation of Imine Derivatives

The primary amine group in 3-(decyloxy)aniline serves as a nucleophile, enabling its reaction with various electrophiles, most notably carbonyl compounds, to form imine derivatives, commonly known as Schiff bases.

Synthesis of Schiff Bases from this compound

Schiff bases are compounds containing an azomethine or imine group (-C=N-), which are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). youtube.comresearchgate.netjetir.org The synthesis of Schiff bases from this compound follows this general, well-established mechanism.

A general synthetic scheme is as follows:

An equimolar amount of this compound and a selected aldehyde or ketone are dissolved in a solvent such as ethanol (B145695).

The mixture is often heated under reflux for a period of time to drive the reaction to completion. researchgate.net

The formation of the product can be monitored using techniques like thin-layer chromatography.

Upon completion, the Schiff base product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and purification, often through recrystallization from a suitable solvent like hot ethanol. researchgate.net

The general reaction is illustrated below:

Figure 1: General synthesis of a Schiff base from this compound and an aldehyde/ketone.

While specific examples for this compound are not detailed in the provided literature, the synthesis follows the standard procedures reported for other aromatic amines. researchgate.netjetir.orgnih.gov For instance, various aromatic amines have been successfully reacted with different aldehydes under reflux in ethanol to produce Schiff bases in high yields. researchgate.net

Investigation of Imine Linkage Stereochemistry and Stability

The imine or azomethine group (C=N) is a critical feature of Schiff bases, and its stereochemistry and stability are of fundamental chemical importance. internationaljournalcorner.com The carbon-nitrogen double bond can exist as stereoisomers (E/Z or syn/anti isomers) depending on the nature of the substituents on both the carbon and nitrogen atoms. For Schiff bases derived from aldehydes (aldimines), the E-isomer is generally more stable and thus more prevalent due to reduced steric hindrance.

The stability of the imine linkage is influenced by several factors:

Electronic Effects: The electron-donating nature of the decyloxy group in the meta-position of the aniline (B41778) ring increases the electron density on the nitrogen atom, which can influence the stability of the imine bond.

Steric Hindrance: The bulkiness of the groups attached to the C=N double bond can affect its stability. Large or bulky groups can introduce steric strain.

Conjugation: Aromatic substituents on both the carbon and nitrogen atoms of the imine group allow for extended π-conjugation, which significantly stabilizes the molecule. internationaljournalcorner.com Schiff bases derived from aromatic aldehydes and this compound would benefit from this stabilization.

Hydrolysis: The imine linkage is susceptible to hydrolysis, a reversible reaction that cleaves the C=N bond to regenerate the original amine and carbonyl compound. youtube.com The stability towards hydrolysis is pH-dependent and can be influenced by the electronic nature of the substituents.

While specific studies on the stereochemistry of this compound-derived imines are not available, research on similar structures provides insight. The lone pair of electrons on the sp2-hybridized nitrogen atom is a key determinant of the group's chemical and biological properties. internationaljournalcorner.com Characterization techniques such as FT-NMR are crucial for confirming the structure and stereochemistry of these compounds, with the proton on the imine linkage providing a characteristic signal in the NMR spectrum. jetir.org

Polymerization Studies of this compound and its Analogues

This compound, as a substituted aniline, can undergo polymerization to form poly[this compound], a member of the substituted polyaniline (PANI) family. These polymers are of significant interest due to their potential as electrically conductive and processable materials. nih.govresearchgate.net

Synthesis of Poly[this compound] and Other Substituted Polyanilines

The synthesis of substituted polyanilines is a strategy to improve the properties of the parent polyaniline, particularly its processability and solubility. nih.govresearchgate.net The introduction of a long, flexible alkyl chain like the decyloxy group onto the aniline ring is expected to enhance the polymer's solubility in common organic solvents. nih.gov This improved solubility is advantageous for creating polymer films for various applications. nih.govrsc.org

The synthesis can be achieved through either chemical or electrochemical oxidative methods. scispace.com In a typical chemical synthesis, the monomer, this compound, would be dissolved in an acidic medium, and a chemical oxidizing agent is added to initiate polymerization.

| Monomer | Polymerization Method | Oxidant | Resulting Polymer | Key Feature |

| Aniline | Chemical Oxidative | Ammonium (B1175870) Persulfate | Polyaniline (PANI) | High conductivity, poor solubility |

| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Oxidative | Ammonium Persulfate | Poly[2-(1-methylbut-1-en-1-yl)aniline] | Soluble in common organic solvents nih.gov |

| Aniline / 2-[2-chloro-1-methylbut-2-en-1-yl]aniline | Chemical Oxidative Copolymerization | Not specified | Poly(aniline-co-2-[2-chloro-1-methylbut-2-en-1-yl]aniline) | Varied compositions by altering monomer feed ratios urfu.ru |

| Aniline / o-methoxy aniline | Electrochemical Copolymerization | Electrochemical | Poly(aniline-co-o-methoxy aniline) | Enhanced corrosion protection on copper researchgate.net |

This table presents data for the polymerization of various aniline analogues, illustrating common methods and outcomes that are applicable to the synthesis of poly[this compound].

Oxidative Polymerization Mechanisms

The oxidative polymerization of aniline and its derivatives proceeds via a complex mechanism involving the formation of radical cations. researchgate.netarxiv.org The process is generally understood to occur in several stages:

Initiation: The reaction begins with the oxidation of the aniline monomer to form an aniline radical cation. arxiv.orgresearchgate.net This is often the rate-limiting step. researchgate.net

Propagation: These radical cations then couple with each other. The predominant coupling is head-to-tail (para-coupling), leading to the formation of dimers (like p-semidine), trimers, and eventually longer oligomeric and polymer chains. researchgate.netarxiv.org The reaction is autocatalytic, meaning the rate of polymerization increases as oligomers are formed. nih.gov

Chain Growth: The polymer chain grows through the reaction of oxidized oligomer ends with monomer molecules. researchgate.net The reaction mechanism can be influenced by the type of substituent on the aniline ring; electron-donating groups can affect the reactivity and the structure of the resulting polymer. dntb.gov.ua The presence of the electron-donating decyloxy group in this compound would likely influence the oxidation potential of the monomer and the propagation rate.

Termination: The chain growth ceases through various termination reactions.

The polymerization is typically carried out in an acidic medium, as the pH is a crucial factor that determines the structure and properties of the final polymer. researchgate.net The resulting polymer, such as poly[this compound], can exist in different oxidation states, with the conductive "emeraldine" form being one of the most studied. nih.govscispace.com

Electrochemical Polymerization Techniques

Electrochemical polymerization is an alternative and powerful technique for synthesizing polyaniline and its derivatives directly onto an electrode surface. scispace.com This method offers excellent control over the thickness, morphology, and properties of the resulting polymer film. scispace.comarxiv.org

The process is carried out in a three-electrode electrochemical cell. The monomer, this compound, would be dissolved in an acidic electrolyte solution. scispace.com The polymerization is initiated by applying an anodic potential to the working electrode. arxiv.org

Key steps in the electrochemical polymerization include:

Monomer Oxidation: At a sufficiently high potential, the this compound monomer is oxidized at the electrode surface to form radical cations. scispace.comarxiv.org

Oligomer Formation: These radical cations diffuse away from the electrode and react to form soluble oligomers in the solution near the electrode. scispace.comnih.gov

Polymer Deposition: As these oligomers reach a certain chain length and concentration, they become insoluble and deposit onto the electrode surface, forming the polymer film. scispace.com

The growth of the polymer film can be monitored using techniques like cyclic voltammetry (CV), where the appearance and growth of redox peaks indicate the formation of the electroactive polymer. arxiv.org The choice of solvent, electrolyte (doping anion), and electrochemical parameters (e.g., potential scan rate, potential range) all have a significant impact on the properties of the synthesized polymer film. scispace.comresearchgate.net Studies using online electrochemistry coupled with mass spectrometry have been instrumental in identifying the soluble oligomeric intermediates formed during the initial stages of aniline electropolymerization. nih.gov

Influence of Decyloxy Substitution on Polymer Properties and Morphology

The introduction of a substituent into the aniline ring is a key strategy to modify the properties of the resulting polyaniline. lettersonmaterials.com A long, flexible alkyl chain like the decyloxy group significantly enhances the solubility of the polymer in common organic solvents. lettersonmaterials.com This improved solubility is a major advantage over the parent polyaniline, which is notoriously difficult to process due to its poor solubility. lettersonmaterials.com The increased flexibility imparted by the decyloxy chain disrupts the rigid structure typical of PANI, facilitating its dissolution and allowing for the formation of thin films for applications like chemical sensors. lettersonmaterials.comrsc.org

Table 2: Effect of Decyloxy Substitution on Polyaniline Properties

| Property | Influence of Decyloxy Group | Rationale | Citation |

| Solubility | Significantly Increased | The flexible alkyl chain disrupts inter-chain packing, reducing rigidity and allowing solvent interaction. | lettersonmaterials.com |

| Processability | Improved | Enhanced solubility facilitates solution-based processing techniques like film casting. | lettersonmaterials.comrsc.org |

| Morphology | Altered (e.g., increased porosity) | The bulky side group influences polymer chain packing, leading to different surface structures. | lettersonmaterials.comrsc.org |

| Electrical Conductivity | Modulated | Depends on a balance between increased processability/doping efficiency and potential disruption of π-conjugation along the backbone. | lettersonmaterials.comresearchgate.net |

Copolymerization Strategies with Diverse Monomers

To further tailor the properties of conducting polymers, this compound can be copolymerized with other monomers. google.com Copolymerization allows for the creation of materials that combine the desirable characteristics of each constituent monomer, resulting in polymers with enhanced mechanical strength, specific electrochemical behavior, or tailored morphology. google.comresearchgate.net

For instance, this compound could be copolymerized with aniline itself or with other aniline derivatives bearing different functional groups (e.g., --COOH, --SO3H). google.com It can also be copolymerized with other classes of conducting monomers like pyrroles, thiophenes, or furans. google.com The synthesis of such copolymers can be achieved through chemical or electrochemical oxidation methods. google.com The resulting copolymer's final properties are dependent on the reactivity ratios of the monomers and their relative proportions in the feed. mdpi.com This strategy is particularly useful for producing crosslinked copolymers by including divinyl monomers, which can serve as matrices for various applications. researchgate.net

Formation of Coordination Compounds and Metal Complexes

The amine group of this compound is a versatile functional handle for synthesizing ligands for coordination chemistry. Through diazotization and coupling reactions, it can be converted into azo compounds, which are excellent chelating agents for a wide range of metal ions. chemmethod.comjmchemsci.com

The synthesis of azo ligands from an aniline derivative like this compound is a well-established two-step process. chemmethod.comarabjchem.org

Diazotization: The primary aromatic amine, this compound, is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (typically 0–5 °C). chemmethod.comarabjchem.org This reaction converts the amine group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative. chemmethod.com This electrophilic substitution reaction forms the stable azo bridge (–N=N–), linking the two aromatic systems and yielding the final azo ligand. chemmethod.com

The specific structure of the final ligand and its coordination sites depend on the choice of the coupling agent. These ligands can act as bidentate or tridentate chelators in complex formation. iiardjournals.org

Once the azo ligand derived from this compound is synthesized, it can be reacted with various metal salts (e.g., chlorides or sulfates of Co(II), Ni(II), Cu(II), Zn(II)) to form stable coordination complexes. chemmethod.comarabjchem.orgiiardjournals.org The characterization of these metal-ligand complexes is crucial to determine their structure, geometry, and bonding. A suite of spectroscopic and analytical techniques is employed for this purpose. chemmethod.comjmchemsci.com

FT-IR Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. jmchemsci.com Key indicators include shifts in the frequency of the ν(N=N) (azo group) and the disappearance or shift of other relevant bands (like phenolic ν(O-H) if present in the coupler) upon complexation. arabjchem.orgresearchgate.net New bands corresponding to metal-ligand bonds (e.g., ν(M-N), ν(M-O)) may also be observed in the far-IR region. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. jmchemsci.com Shifts in the absorption bands of the ligand and the appearance of new d-d transition bands upon complexation are indicative of the coordination environment around the metal ion (e.g., octahedral, tetrahedral). jmchemsci.com

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy helps to elucidate the structure of the ligand within the complex. chemmethod.comjmchemsci.com Changes in the chemical shifts of protons and carbons near the coordination sites provide evidence of complex formation. chemmethod.com

Mass Spectrometry: This technique confirms the molecular weight of the synthesized ligands and complexes. nih.gov

Elemental Analysis (CHN): Provides the empirical formula of the complexes, which helps in confirming their proposed stoichiometry. chemmethod.comnih.gov

Magnetic Susceptibility and Molar Conductance: Magnetic moment measurements help determine the geometry and the number of unpaired electrons in paramagnetic complexes. chemmethod.com Molar conductivity measurements in a suitable solvent indicate whether the complex is an electrolyte or non-electrolyte. chemmethod.comarabjchem.org

These combined analytical methods allow for the comprehensive structural elucidation of the metal complexes formed from this compound-derived ligands. bendola.com

Functional Group Interconversions and Derivatization for Enhanced Characterization

Functional group interconversion (FGI) involves converting one functional group into another through chemical reactions such as substitution, oxidation, or reduction. fiveable.meimperial.ac.uk These transformations are fundamental in organic synthesis and can be applied to this compound to create derivatives for various purposes, including enhancing their characterization or preparing them for subsequent reactions. fiveable.me

The primary amine (–NH₂) of this compound is a key site for derivatization. For instance, it can be converted into an amide by reacting it with an acyl chloride or anhydride (B1165640). This is a common strategy to create more stable, crystalline derivatives that are easier to handle and characterize. Another important transformation is the conversion of the amine to a halide (e.g., –Br, –I) via the Sandmeyer reaction, which proceeds through the diazonium salt intermediate.

Furthermore, the amine can be converted into other nitrogen-containing functional groups like azides or nitriles through multi-step sequences. vanderbilt.edu For characterization purposes, reacting this compound with a suitable aldehyde or ketone produces a Schiff base (imine). nih.govnih.gov The formation of the C=N imine bond can be easily monitored by FT-IR spectroscopy, showing the disappearance of the N-H and C=O stretching bands and the appearance of a new C=N stretching band. nih.gov Such derivatives often have distinct spectroscopic signatures in ¹H and ¹³C NMR as well, aiding in the complete structural confirmation of the parent molecule. nih.gov

Acylation Reactions of the Amine Group

Acylation of the primary amine group in this compound is a fundamental transformation used to synthesize N-acylated derivatives, primarily amides. This reaction is often employed to introduce an acetyl or other acyl group, which can serve as a protective group for the amine. libretexts.orgstackexchange.com Protecting the amine moderates its high reactivity, particularly in electrophilic aromatic substitution reactions, by reducing the activating effect of the amino group. stackexchange.com

The acylation process typically involves reacting this compound with an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an acyl halide (e.g., benzoyl chloride). researchgate.netresearchgate.net When using an acid anhydride, the reaction is often conducted in the presence of a base like sodium acetate (B1210297), which neutralizes the carboxylic acid byproduct. libretexts.org The resulting N-acyl-3-(decyloxy)aniline derivatives are typically stable, crystalline solids, which facilitates their purification and characterization. libretexts.org

For example, the acetylation of an aniline derivative can be achieved by first dissolving it in water with hydrochloric acid, followed by the addition of acetic anhydride and a sodium acetate solution. libretexts.org This leads to the precipitation of the acetanilide (B955) product. libretexts.org Similarly, Friedel-Crafts acylation can be used to introduce an acyl group onto the benzene (B151609) ring, but this typically requires prior N-acylation to protect the amine from reacting with the Lewis acid catalyst. researchgate.netquora.com

Table 1: Representative Acylation Reactions of this compound

| Reactant | Acylating Agent | Conditions | Product |

|---|---|---|---|

| This compound | Acetic Anhydride | Aqueous solution with Sodium Acetate | N-Acetyl-3-(decyloxy)aniline (3-(Decyloxy)acetanilide) |

Alkylation Reactions and Formation of N-Substituted Derivatives

The amine group of this compound can be alkylated to form secondary and tertiary amine derivatives. N-alkyl-substituted anilines are significant intermediates in the synthesis of various industrial products. psu.edu The reaction is typically performed by treating the aniline with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base or under specific catalytic conditions. psu.eduresearchgate.net

A primary challenge in the N-alkylation of anilines is controlling the degree of substitution to prevent over-alkylation, which leads to mixtures of secondary amines, tertiary amines, and even quaternary ammonium salts. psu.edu To achieve selective mono-alkylation, specific methodologies have been developed. One approach involves using ionic liquids as solvents, which can promote chemoselectivity in the reaction between an aniline and an alkyl halide. psu.edu Another method uses cesium fluoride (B91410) supported on Celite (CsF-Celite) in acetonitrile (B52724) as a solid base to facilitate the reaction with alkyl halides. researchgate.net

The synthesis of secondary amines can also be achieved through reductive amination or amide reduction, though controlling over-alkylation remains a concern in these methods as well. psu.edu For industrial applications, vapor-phase alkylation of anilines with alcohols over heterogeneous catalysts is another established route. capes.gov.brgoogle.com

Table 2: Representative N-Alkylation Reactions of this compound

| Reactant | Alkylating Agent | Conditions/Catalyst | Product |

|---|---|---|---|

| This compound | Methyl Iodide | Ionic Liquid (e.g., [bmim][PF₆]) | N-Methyl-3-(decyloxy)aniline |

| This compound | Ethyl Iodide | CsF-Celite in Acetonitrile | N-Ethyl-3-(decyloxy)aniline |

Silylation for Gas Chromatography Analysis

Silylation is a crucial derivatization technique used in analytical chemistry to prepare compounds for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). numberanalytics.comnih.gov Many polar compounds, including anilines, are not sufficiently volatile or thermally stable for direct GC analysis. phenomenex.comnih.gov Silylation addresses this by replacing the active hydrogen atoms on the amine group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com

This chemical modification increases the molecule's volatility and thermal stability while reducing its polarity. numberanalytics.com The resulting silylated derivative is more amenable to vaporization in the GC inlet and travels more effectively through the non-polar or moderately-polar GC column, resulting in improved peak shape and better separation from other components in a mixture. numberanalytics.comphenomenex.com

Common silylating agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). phenomenex.combrjac.com.br The derivatization reaction typically involves heating the analyte with the silylating reagent, sometimes in the presence of a catalyst like pyridine (B92270) or in a suitable solvent, to ensure complete reaction. brjac.com.br The reaction must be performed under anhydrous conditions, as silylating agents readily react with water. nih.gov

Table 3: Silylation of this compound for GC Analysis

| Analyte | Silylating Agent | Conditions | Derivatized Product | Purpose |

|---|---|---|---|---|

| This compound | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Heating in an anhydrous solvent (e.g., acetonitrile) | N,N-Bis(trimethylsilyl)-3-(decyloxy)aniline | Increase volatility and thermal stability for GC/GC-MS analysis. numberanalytics.comphenomenex.com |

Advanced Spectroscopic and Analytical Characterization of 3 Decyloxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules like 3-(decyloxy)aniline, offering precise insights into the proton and carbon environments and their connectivity.

High-resolution ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum can be divided into three distinct regions corresponding to the aromatic protons, the amine protons, and the protons of the decyloxy chain.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, from approximately 6.2 to 7.2 ppm. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the amino (-NH₂) and decyloxy (-OC₁₀H₂₁) substituents. The protons ortho and para to the electron-donating amino and alkoxy groups are shielded and resonate at higher fields (lower ppm values) compared to the meta proton.

The protons of the long alkyl decyl chain resonate in the upfield region of the spectrum. The two protons on the carbon directly attached to the ether oxygen (-O-CH₂-) are deshielded by the electronegative oxygen atom and typically appear as a triplet around 3.9-4.0 ppm. The subsequent methylene (B1212753) (-CH₂-) groups of the chain produce a large, complex multiplet signal between approximately 1.2 and 1.8 ppm. The terminal methyl (-CH₃) group protons are the most shielded, appearing as a triplet around 0.9 ppm.

The chemical shift of the amino (-NH₂) protons is highly variable and can be influenced by solvent, concentration, and temperature. It often appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-2, H-4, H-5, H-6) | 6.2 - 7.2 | Multiplet (m) | 4H |

| Amine (-NH₂) | Variable | Broad Singlet (br s) | 2H |

| Methylene (-OCH₂) | ~3.9 | Triplet (t) | 2H |

| Methylene Chain (-(CH₂)₈-) | 1.2 - 1.8 | Multiplet (m) | 16H |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H |

¹³C NMR spectroscopy is essential for defining the carbon framework of this compound. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il The chemical shifts provide information about the electronic environment of each carbon.

The aromatic carbons resonate between approximately 100 and 160 ppm. The carbon atom bonded to the ether oxygen (C-3) is significantly deshielded and appears furthest downfield in the aromatic region, around 160 ppm. The carbon atom bonded to the nitrogen of the amino group (C-1) is also downfield, typically around 148 ppm. The other four aromatic carbons (C-2, C-4, C-5, C-6) appear between 100 and 130 ppm.

The carbons of the decyloxy chain appear in the upfield region. The carbon of the methylene group attached to the ether oxygen (-OCH₂) is found around 68 ppm. The carbons of the long alkyl chain resonate between 14 and 32 ppm, with the terminal methyl carbon appearing at the highest field (~14 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data for analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (C-3) | ~160 |

| Aromatic C-N (C-1) | ~148 |

| Aromatic C-H (C-2, C-4, C-5, C-6) | 100 - 130 |

| Methylene (-OCH₂) | ~68 |

| Methylene Chain (-(CH₂)₈-) | 22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

While 1D NMR provides data on individual nuclei, 2D NMR experiments establish correlations between them, which is indispensable for the complete and unambiguous assignment of the structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded. libretexts.org An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of each C-H group to its corresponding ¹³C signal. For example, it would confirm the assignment of the -OCH₂- protons by showing a correlation to the carbon signal at ~68 ppm. This technique is invaluable for verifying the assignments made from the separate 1D ¹H and ¹³C spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com HMBC is critical for piecing together the molecular fragments. For this compound, key HMBC correlations would include:

A correlation between the protons of the -OCH₂- group and the aromatic C-3, confirming the position of the decyloxy substituent on the ring.

Correlations between the aromatic protons and their neighboring carbons, which helps to definitively assign the substitution pattern of the aromatic ring. For instance, the proton at H-2 would show correlations to C-4 and C-6.

The combination of these 1D and 2D NMR techniques allows for a comprehensive and confident elucidation of the molecular structure of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the specific functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to the various functional groups. For this compound, the key diagnostic peaks are:

N-H Stretching: As a primary aromatic amine, this compound exhibits two distinct bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the decyl chain are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: The scissoring or bending vibration of the primary amine group gives rise to a characteristic absorption in the range of 1580-1650 cm⁻¹. orgchemboulder.comwikieducator.org

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Ether Stretching: The C-O-C stretching of the aryl-alkyl ether linkage results in a strong, characteristic absorption band, typically found between 1200 and 1275 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Aryl C-H | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Alkyl C-H | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |

| C=C Ring Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

For this compound, a Raman spectrum would provide valuable information:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting, typically produces a very strong and sharp signal in the Raman spectrum. Other C=C stretching modes within the ring are also Raman active.

C-C Backbone Stretching: The carbon-carbon single bond stretches within the long decyl chain would be observable in the Raman spectrum.

Symmetric C-H Stretching: Symmetric C-H stretching modes of the alkyl chain are also readily detected.

By combining FT-IR and Raman spectroscopy, a more complete picture of the vibrational characteristics of this compound can be obtained, confirming the presence of both polar functional groups and the non-polar carbon skeleton.

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of aniline (B41778) and its derivatives are characterized by transitions within the benzene chromophore, which are significantly influenced by the substituents on the aromatic ring. The amino (-NH2) and alkoxy (-OR) groups are strong auxochromes that modify the absorption and emission characteristics of the benzene ring.

Ultraviolet-Visible (UV-Vis) Absorption Studies

The UV-Vis spectrum of aniline derivatives is dominated by π→π* transitions within the aromatic system. Compared to benzene, which shows absorption bands at approximately 184 nm, 204 nm, and a secondary band with fine structure around 256 nm, the presence of the amino group in aniline causes a significant bathochromic (red) shift. spcmc.ac.in Aniline exhibits a primary absorption band around 230 nm and a secondary band at about 280 nm. spcmc.ac.in

In this compound, two electron-donating groups are present: the amino group and the decyloxy group. Both groups increase the electron density of the benzene ring through resonance and inductive effects, further shifting the absorption maxima to longer wavelengths compared to benzene. The lone pair of electrons on both the nitrogen of the amino group and the oxygen of the decyloxy group can interact with the π-electron system of the ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific spectral data for this compound is not widely published, the expected UV-Vis absorption maxima can be inferred from the known effects of these substituents. The combined effect of the meta-substituted amino and decyloxy groups would lead to distinct absorption bands, likely shifted to longer wavelengths than those observed for aniline or anisole (B1667542) alone. The position and intensity of these bands are also sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Illustrative UV Absorption Maxima (λmax) of Benzene and Aniline in a Non-polar Solvent

| Compound | Primary Band (E-band, λmax) | Secondary Band (B-band, λmax) | Reference |

|---|---|---|---|

| Benzene | ~204 nm | ~256 nm | spcmc.ac.in |

| Aniline | ~230 nm | ~280 nm | spcmc.ac.in |

Fluorescence Spectroscopy of Functionalized Analogues

Aniline itself exhibits weak fluorescence, but its derivatives can be highly fluorescent depending on the nature and position of substituents. Functionalization of the aniline scaffold is a common strategy to create fluorescent probes and labels. For instance, the synthesis of amino- or carboxy-functionalized cap analogs for mRNA demonstrates how modifications can be introduced for fluorescence labeling. researchgate.net

For this compound, while it may not be strongly fluorescent itself, it serves as a key intermediate for creating functionalized analogues with significant emission properties. Introducing specific fluorophores or extending the π-conjugated system through chemical modification of the amino group or the aromatic ring could yield derivatives with strong fluorescence. Studies on oligo-isothianaphthene derivatives, which are analogous in their extended π-systems, show that such modifications lead to considerable bathochromic shifts in absorption and emission, indicating a high efficiency of π-electron delocalization that is favorable for fluorescence. researchgate.net The long decyloxy chain can also influence the local environment and solubility, potentially enhancing the quantum yield in specific media.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules like this compound, providing precise information on molecular weight and fragmentation patterns that reveal the molecule's structure.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C16H27NO. HR-MS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The predicted monoisotopic mass of the neutral molecule is 249.20926 Da. In HR-MS analysis, this value can be confirmed with high precision (typically within 5 ppm), which validates the elemental composition. For example, when analyzed via ESI-HR-MS, the protonated molecule [M+H]+ would be observed.

Predicted HR-MS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Predicted Exact m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | [C₁₆H₂₈NO]⁺ | 250.21654 | uni.lu |

| [M+Na]⁺ | [C₁₆H₂₇NNaO]⁺ | 272.19848 | uni.lu |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar compounds like this compound. d-nb.info Due to the basic nature of the aniline amino group, ESI-MS in positive ion mode readily produces the protonated molecular ion, [M+H]⁺, at m/z 250.2. uni.lu The gentle nature of the ESI process ensures that this molecular ion is typically the base peak in the spectrum, with minimal in-source fragmentation. nih.gov This makes ESI-MS an excellent method for confirming the molecular weight of the compound. d-nb.info The intensity of the [M+H]⁺ signal is dependent on instrumental parameters and the basicity of the analyte in the ESI solvent. d-nb.info

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a high-energy technique that results in extensive and reproducible fragmentation of the analyte, providing a characteristic "fingerprint" that is valuable for structural identification. While the direct EI-MS spectrum for this compound is not available, the spectrum of its isomer, p-Decyloxyaniline, from the NIST database provides a clear indication of the expected fragmentation pathways. nist.gov

The EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 249. The primary fragmentation processes would involve the decyloxy chain and the aniline core. Key expected fragmentation patterns include:

Alpha-cleavage: Cleavage of the C-O bond of the ether, leading to the loss of the decyl radical (•C10H21) and formation of a 3-hydroxianilinium radical cation, or cleavage of the O-alkyl bond to form a stable aminophenoxy ion at m/z 109.

McLafferty-type rearrangement: Hydrogen rearrangement from the alkyl chain followed by cleavage, leading to the elimination of decene (C10H20) and the formation of a radical cation of 3-aminophenol (B1664112) at m/z 109.

Fragmentation of the alkyl chain: A series of peaks separated by 14 Da (CH2) corresponding to the fragmentation of the long decyl chain.

Expected Key Fragments in the EI Mass Spectrum of this compound (based on p-Decyloxyaniline)

| m/z | Proposed Fragment | Fragmentation Pathway | Reference |

|---|---|---|---|

| 249 | [M]⁺ | Molecular Ion | nist.gov |

| 109 | [HOC₆H₄NH₂]⁺ | Cleavage of O-alkyl bond (loss of C₁₀H₂₀) | nist.gov |

| 108 | [OC₆H₄NH₂]⁺ | Loss of H from the m/z 109 ion | nist.gov |

X-ray Crystallography and Diffraction Techniques

X-ray diffraction methods are cornerstone analytical techniques for the structural characterization of crystalline materials. By analyzing the patterns produced when X-rays are scattered by the electron clouds of atoms within a sample, researchers can deduce detailed information about atomic arrangement, from the precise structure of a single molecule to the bulk properties of a polymeric material.

Single Crystal X-ray Diffraction for Definitive Molecular Structures

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, which is dependent on the internal arrangement of atoms in its crystal lattice. youtube.com By measuring the position and intensity of these diffracted spots as the crystal is rotated, a complete three-dimensional model of the electron density, and thus the atomic positions, can be constructed. nih.gov

While a specific, publicly available crystal structure of this compound was not identified in the surveyed literature, the analysis of its derivatives and related aniline compounds highlights the power of the technique. For instance, studies on other substituted aniline derivatives have successfully used SC-XRD to elucidate their molecular structures and intermolecular interactions, such as hydrogen bonding. nih.govsci-hub.semdpi.com Obtaining the crystal structure of this compound would definitively confirm the conformation of the decyloxy chain relative to the aniline ring and detail the packing of molecules in the solid state.

Below is a representative table illustrating the type of crystallographic data obtained from an SC-XRD experiment on a substituted aniline derivative, providing a template for what would be expected for this compound.

Table 1: Example Crystallographic Data for an Aniline Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₄N₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2137(4) |

| b (Å) | 6.3051(3) |

| c (Å) | 57.046(3) |

| Volume (ų) | 2595.9(2) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (Mg/m³) | 1.303 |

Data derived from a representative cinnamaldehyde (B126680) aniline derivative for illustrative purposes. nih.gov

Powder X-ray Diffraction for Polymeric Materials

Powder X-ray Diffraction (PXRD) is an indispensable tool for characterizing the structural properties of polycrystalline or semi-crystalline bulk materials, such as polymers derived from this compound. Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on a finely ground powder containing a vast number of small, randomly oriented crystallites. empa.ch The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), featuring characteristic peaks that act as a fingerprint for the crystalline phases present.

For polymeric materials like poly(this compound), PXRD is crucial for assessing the degree of crystallinity. The long, flexible decyloxy side chain is expected to influence the packing of the polymer backbones. The diffraction pattern of such a polymer would likely exhibit broad amorphous halos, indicative of disordered regions, superimposed with sharper peaks corresponding to ordered, crystalline domains. researchgate.netresearchgate.net

Analysis of the PXRD patterns of substituted polyanilines (PAni) reveals key structural information. researchgate.net For example, peaks at specific 2θ values can be correlated to the periodicity and separation distance between polymer chains. The introduction of a bulky substituent like the decyloxy group would be expected to increase the inter-chain distance compared to unsubstituted PAni, which would be observable as a shift in the corresponding diffraction peak to a lower 2θ angle.

Table 2: Representative Powder XRD Peaks for Substituted Polyaniline

| 2θ (degrees) | Miller Index (hkl) | Structural Interpretation |

|---|---|---|

| ~9.1° | (100) | Periodicity perpendicular to the polymer chain (inter-chain separation) |

| ~20.5° | (110) | Diagonal inter-chain reflection |

| ~25.2° | (200) | Periodicity parallel to the polymer chain (related to π-π stacking) |

Peak positions are representative and can shift based on the specific substituent and dopant. researchgate.net

Chromatographic and Morphological Characterization

The performance and properties of materials derived from this compound are heavily dependent on their molecular and supramolecular characteristics. Chromatographic techniques are essential for assessing purity and polymer properties, while microscopic methods reveal the critical surface morphology.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distributions

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. researchgate.net This information is vital, as the molecular weight of poly(this compound) directly impacts its mechanical strength, solubility, and processability.

In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. northwestern.edu By calibrating the column with polymer standards of known molecular weights, the elution time can be directly correlated to the molecular weight of the sample.

The analysis yields several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length.

Table 3: Illustrative GPC Data for a Poly(3-alkoxyaniline) Sample

| Parameter | Value | Description |

|---|---|---|

| Mn ( g/mol ) | 18,500 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 39,200 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 2.12 | Polydispersity Index |

Values are hypothetical and representative for a chemically synthesized conducting polymer.

Scanning Electron Microscopy (SEM) for Surface Morphology of Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a material's surface. It provides crucial information about the morphology, topography, and composition of the sample. For materials synthesized from this compound, such as polymer films or powders, SEM reveals structural features like particle size, shape, aggregation, and porosity.

The technique operates by scanning the surface of a sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface. By detecting the secondary electrons emitted from the surface, a detailed image of the morphology can be created.

The morphology of poly(this compound), as visualized by SEM, is highly dependent on the synthesis method (e.g., chemical oxidative polymerization, electrochemical deposition). It can range from granular and porous powders to dense, uniform films or even nanofibrous networks. researchgate.net This microstructure is a critical determinant of the material's properties, influencing factors such as the accessible surface area in a sensor or the charge transport efficiency in an electronic device.

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze compounds that can be vaporized without decomposition. epa.gov It is exceptionally useful for assessing the purity of the this compound monomer and for the analysis of any volatile derivatives. epa.gov Purity is critical, as impurities can significantly affect subsequent polymerization reactions and the final properties of the resulting materials.

In a GC system, a sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Compounds are separated based on their boiling points and their interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster, resulting in shorter retention times. nih.gov A detector at the end of the column quantifies each separated component.

For definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS). nih.govnih.gov This allows not only for the separation of components but also for their structural identification based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying trace impurities or reaction byproducts in the this compound monomer.

Table 4: Example GC Retention Times for Aniline and Related Compounds

| Compound | Retention Time (min) |

|---|---|

| Aniline | 8.95 |

| 2-Chloroaniline | 10.42 |

| 3-Chloroaniline | 11.45 |

| 4-Chloroaniline | 11.60 |

| 3,4-Dichloroaniline | 14.53 |

Data is illustrative and based on standard EPA methods for aniline analysis on a specific column; actual retention times for this compound would be significantly longer due to its higher molecular weight and boiling point. epa.gov

High Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and purity assessment of a wide array of organic compounds. In the context of this compound and its derivatives, HPLC, particularly in the reversed-phase mode, offers a robust methodology for analyzing these relatively non-polar molecules. The long decyloxy chain imparts significant hydrophobicity to the aniline core, making it well-suited for separation on stationary phases like octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8).

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. For a compound like this compound, a mobile phase typically consisting of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727) is employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often optimal. This allows for the efficient elution of the highly retained this compound and provides good resolution from any potential impurities, which may include starting materials from synthesis (e.g., 3-aminophenol, 1-bromodecane) or by-products.

Detection is commonly achieved using a UV-Vis detector. The aniline moiety possesses a chromophore that absorbs UV radiation, typically in the range of 230-280 nm. A wavelength of 254 nm is frequently used for aromatic compounds and would be suitable for detecting this compound.

Detailed Research Findings

Research into the chromatographic behavior of long-chain alkoxy anilines indicates that retention time on a reversed-phase column is strongly correlated with the length of the alkyl chain. Consequently, this compound is expected to have a significantly longer retention time compared to aniline or its shorter-chain alkoxy counterparts due to its increased lipophilicity.

The purity of a synthesized batch of this compound can be determined by calculating the area percentage of the main peak in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. For instance, unreacted 3-aminophenol would elute much earlier due to its higher polarity, while any isomeric by-products or related long-chain compounds would likely elute in close proximity to the main analyte peak.

A typical HPLC method for the analysis of this compound would involve the following parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This is an interactive data table. Users can sort and filter the data.

Under these hypothetical conditions, a sample of high-purity this compound would be expected to yield a major peak at a specific retention time. The table below illustrates a representative purity analysis.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.2 | 1500 | 0.5 | Possible Impurity (e.g., 3-Aminophenol) |

| 2 | 12.5 | 297000 | 99.0 | This compound |

| 3 | 14.1 | 1500 | 0.5 | Possible Impurity |

This is an interactive data table. Users can sort and filter the data.

This data indicates a purity of 99.0% for the main component, this compound. The minor peaks represent impurities, which based on their retention times, can be inferred to be more polar (eluting earlier) or slightly less or more non-polar (eluting later) than the target compound.

Theoretical and Computational Investigations of 3 Decyloxy Aniline and Its Molecular Systems

Quantum Chemical Studies on Electronic Structure and Reactivity.uni.lu

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. For 3-(Decyloxy)aniline, these investigations would focus on how the arrangement of electrons and nuclei influences its stability and chemical behavior. Aniline (B41778) and its derivatives are often subjects of such studies due to the interesting interplay between the aromatic ring and the amino group substituent. geeksforgeeks.orgbyjus.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. sigmaaldrich.combldpharm.com It is particularly effective for predicting the molecular and electronic properties of organic molecules like this compound. uni.lu By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can accurately model the geometry and electronic characteristics of the molecule. nih.govbldpharm.com

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For aniline derivatives, the HOMO is typically localized on the aniline moiety, indicating it is the primary site for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

This table presents typical reactivity parameters that would be determined for this compound using DFT calculations, based on general findings for similar aniline derivatives.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | μ²/ (2η) where μ = -χ | Measures the propensity to accept electrons. |

The interaction of this compound with light can be investigated through computational analysis of its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions and predicting the UV-Visible absorption spectra of molecules. uni.lu These calculations can determine the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for understanding the molecule's fluorescence and phosphorescence properties.

By analyzing the molecular orbitals involved in these electronic transitions, one can characterize them as, for example, π → π* or n → π* transitions. This information is vital for predicting how the molecule will behave upon photoexcitation. For aniline derivatives, the geometry of the molecule can change significantly in the excited state, which influences the photophysical properties. researchgate.net Computational methods can model these geometry changes and their effects on the emission spectra.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a way to study the dynamic behavior of this compound, from its conformational flexibility to its interactions with its environment.

The decyloxy chain in this compound introduces significant conformational flexibility. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule by exploring the potential energy surface. sapub.org This can be done through systematic or stochastic searches, followed by geometry optimization of the resulting structures.

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecule's motion. rsc.org By simulating the trajectory of atoms over time, MD can reveal how the molecule folds, flexes, and interacts with its surroundings. For this compound, MD simulations could be used to study its behavior in different solvents or its tendency to aggregate. rsc.org Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. cornell.edu

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, this includes:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. uni.lu These predicted shifts are often in good agreement with experimental data and can help in the assignment of complex spectra.

Vibrational Spectroscopy: DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities can be used to assign the vibrational modes of the molecule, providing a detailed understanding of its structural and bonding characteristics.

Structure-Property Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies.nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. nih.govresearchgate.net For a molecule like this compound, QSAR models could be developed to predict properties such as its lipophilicity (logP), which is a critical parameter in medicinal chemistry. mdpi.com

These models are built by calculating a wide range of molecular descriptors for a set of related molecules with known properties. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest. nih.gov Such models can then be used to predict the properties of new, unsynthesized compounds. For aniline derivatives, QSAR studies have been successfully applied to predict various properties, including lipophilicity and toxicity. nih.govresearchgate.net

Table 2: Predicted Physicochemical Properties for this compound

This table presents predicted properties for this compound from computational models. Data is sourced from publicly available databases.

| Property | Predicted Value | Source |

| XlogP | 6.0 | PubChem |

| Monoisotopic Mass | 249.20926 Da | PubChem |

| Predicted CCS ([M+H]⁺) | 163.5 Ų | PubChem |

| Predicted CCS ([M+Na]⁺) | 167.9 Ų | PubChem |

| Predicted CCS ([M-H]⁻) | 165.4 Ų | PubChem |

Elucidating the Influence of Alkoxy Chain Length on Molecular and Material Properties

The length of the alkoxy chain appended to a molecular core is a critical design parameter that significantly modulates its physical and material properties. In the case of alkoxy-substituted anilines, extending the alkyl chain from a simple methyl (methoxy) or ethyl (ethoxy) group to a decyl (decyloxy) group introduces substantial changes in the molecule's character and intermolecular interactions.

Theoretical models and experimental studies on related long-chain molecules show that the increasing length of the hydrocarbon tail enhances van der Waals forces. nih.gov This strengthening of non-polar interactions has a profound effect on the molecule's lipophilicity, solubility, and thermal behavior. For instance, while short-chain alkoxy anilines may retain some solubility in polar solvents, this compound is expected to be predominantly soluble in non-polar organic solvents.

Furthermore, the flexibility and size of the decyloxy chain influence the packing of molecules in the solid state. Studies on n-alkylene benzyl (B1604629) alcohols have demonstrated that variations in aliphatic chain length lead to different crystal packing arrangements and conformations (planar vs. non-planar), which in turn affect thermal properties like melting points. nih.gov Longer, flexible chains can disrupt the efficient packing that might be observed in simpler, more rigid analogues, often leading to lower melting points. The presence of a long chain is also a key driver for the formation of ordered supramolecular assemblies, such as liquid crystals, where the chains interdigitate to form layered or columnar structures. nih.gov

| Alkoxy Chain (-OR) | Relative Chain Length | Expected Dominant Intermolecular Force (Chain) | Predicted Lipophilicity | Tendency for Supramolecular Assembly |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Short | Weak van der Waals | Low | Low |

| Butoxy (-OC₄H₉) | Medium | Moderate van der Waals | Medium | Moderate |

| Decyloxy (-OC₁₀H₂₁) | Long | Strong van der Waals / Interdigitation | High | High |

Impact of Aromatic Substitution on Electronic and Steric Effects

The electronic nature of a substituted aniline is governed by the interplay of inductive and resonance effects of its substituents. In this compound, the benzene (B151609) ring is substituted with an amino group (-NH₂) and a decyloxy group (-OC₁₀H₂₁). Both are powerful resonance electron-donating groups (+R effect) due to the lone pairs on the nitrogen and oxygen atoms, which can delocalize into the aromatic π-system. Concurrently, their high electronegativity results in an inductive electron-withdrawing effect (-I effect). For both groups, the +R effect typically dominates, making them activating groups in electrophilic aromatic substitution.

However, their relative position on the ring is crucial. In this compound, the groups are meta to each other. This arrangement prevents their strong +R effects from reinforcing each other at any single carbon atom in the ring, a synergy that is characteristic of ortho- and para-substituted systems. tohoku.ac.jp Kinetic studies on other meta-substituted anilines confirm that substituents at this position have a measurable but distinct electronic influence compared to their ortho/para counterparts. unilag.edu.ng

From a steric perspective, the meta-positioning minimizes direct steric hindrance between the amino and decyloxy functional groups. unilag.edu.ngrsc.org However, the long, flexible decyloxy chain itself possesses significant steric bulk. This bulk does not significantly hinder the reactivity of the amino group directly but plays a critical role in the condensed phase, influencing how molecules pack together and approach one another, which is fundamental to the formation of self-assembled structures.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Typical Hammett Constant (σ_meta) | Overall Electronic Effect at Meta Position |

|---|---|---|---|---|

| Amino (-NH₂) | Moderately Withdrawing | Strongly Donating | ~ -0.16 | Weakly Electron Donating |

| Alkoxy (-OR) | Strongly Withdrawing | Strongly Donating | ~ +0.12 | Weakly Electron Withdrawing |

Theoretical Insights into Self-Assembly and Supramolecular Interactions

The molecular architecture of this compound, featuring a polar aniline head and a long non-polar decyloxy tail, makes it an amphiphilic system predisposed to self-assembly. Theoretical and computational modeling can predict the likely supramolecular structures that arise from the interplay of various non-covalent interactions.

The primary forces governing the self-assembly of this compound are:

Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor and acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, linking the polar heads of adjacent molecules.

Van der Waals Forces: The long, saturated decyl chains provide a large surface area for van der Waals interactions. These forces drive the chains to align and interdigitate, forming ordered, non-polar domains. This alkyl chain-driven organization is a known mechanism for inducing thermal responses in supramolecular networks. nih.gov

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the assembly.

Computational studies on similar recognition-encoded aniline oligomers have shown that the balance between intramolecular folding and intermolecular assembly is delicate and can be tuned by modifying the molecular backbone and interaction sites. nih.gov For this compound, a theoretical model would predict the formation of lamellar (bilayer) structures. In this arrangement, the molecules would align in sheets, with the polar aniline heads interacting via hydrogen bonds and the non-polar decyloxy tails interdigitating to form a separate layer stabilized by van der Waals forces. This type of organization is a hallmark of liquid crystalline materials and biological membranes.

| Interaction Type | Molecular Moieties Involved | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Amino Group (-NH₂) ↔ Amino Group (-NH₂) | Directs head-to-head assembly of polar groups. |

| Van der Waals Forces | Decyl Chain (-C₁₀H₂₁) ↔ Decyl Chain (-C₁₀H₂₁) | Drives the packing and interdigitation of non-polar tails. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Provides additional stabilization to the aromatic core assembly. |

Applications of 3 Decyloxy Aniline Derivatives in Advanced Materials Science

Development of Electrically Conducting Polymers and Sensors

Polyaniline (PANI) and its derivatives are a significant class of conducting polymers due to their straightforward synthesis, stable conductivity, and versatile applications. ijirset.com The introduction of substituents onto the aniline (B41778) ring, such as the decyloxy group in 3-(decyloxy)aniline, can modify the polymer's properties, including solubility, processability, and sensitivity in sensor applications. ijirset.comnih.gov While research specifically detailing the polymerization of this compound is not abundant, the behavior of other substituted polyanilines provides a strong indication of its potential. nih.govnih.gov

Derivatives of polyaniline are effective materials for chemical sensors, particularly for detecting gases like ammonia (B1221849). researchgate.netmdpi.com The sensing mechanism relies on changes in the polymer's electrical conductivity upon exposure to the analyte. mdpi.com For instance, thin films of modified polyaniline derivatives have been used to construct resistive sensors where the current flow decreases in the presence of ammonia vapors. researchgate.netmdpi.com The sensitivity of these sensors is influenced by the polymer's morphology and the nature of the substituent on the aniline ring. nih.govmdpi.com

Researchers have fabricated sensors by depositing thin polymer films onto substrates with pre-patterned electrodes. nih.govresearchgate.net Techniques like spin-coating are used to create uniform films from soluble polymer derivatives. nih.gov The performance of these sensors is evaluated by measuring the change in current or resistance as a function of analyte concentration. Studies on various polyaniline derivatives show that modifications to the polymer backbone can tune the sensitivity and selectivity for specific analytes, such as dopamine, through electrochemical detection. mdpi.com The presence of functional groups can enhance the interaction with the target molecule and improve sensor performance, offering high sensitivity and low detection limits. mdpi.com

Table 1: Performance of Various Polyaniline Derivative-Based Chemical Sensors This table is representative of the performance of polyaniline derivatives in general, illustrating the potential for sensors based on poly(this compound).

| Polymer Derivative | Analyte | Key Findings | Reference |

|---|---|---|---|

| Poly[2-(1-methylbutyl)aniline] (PB) | Ammonia (NH₃) | Highest sensitivity to ammonia vapors among tested derivatives; conductivity decreases with increasing NH₃ concentration. | mdpi.com |

| Poly[2-(2-aminophenyl)pentan-2-ol] (PC) | Ammonia (NH₃) | Gradual and nearly linear decline in conductivity with increasing NH₃ concentration. | mdpi.com |

| Poly(3-aminobenzylamine) (PABA) | Dopamine (DA) | Good sensitivity (6.922 nA·cm⁻²·µM⁻¹), low detection limit (0.0628 µM), and high selectivity against common interferences. | mdpi.com |

The electrical conductivity of polyaniline is achieved through doping, a process that introduces charge carriers into the polymer backbone. arabjchem.orgbohrium.com For polyaniline, this is typically done via protonation with acids. arabjchem.org The resulting radical cation form is highly conductive. arabjchem.orgbohrium.com The charge transport mechanism in these polymers is often described by hopping models, where charge carriers move between localized states. ijirset.comresearchgate.net

Analysis of the charge transport mechanism involves measuring conductivity as a function of temperature and fitting the data to theoretical models. researchgate.net Key parameters derived from this analysis include the characteristic temperature (T₀), which is a measure of the hopping barrier, and the density of states at the Fermi level. researchgate.net

Liquid Crystalline Materials and Mesophase Behavior

Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, can self-assemble into ordered structures known as liquid crystals. nih.gov The formation of these phases, or mesophases, can be triggered by temperature changes (thermotropic) or the addition of a solvent (lyotropic). nih.govanu.edu.au Derivatives of this compound, which combine a polar aniline headgroup with a nonpolar decyloxy tail, are well-suited for forming such materials.

The synthesis of liquid crystalline materials often involves multi-step organic reactions to create rod-like molecules (calamitic liquid crystals) that can align in specific directions. nih.gov For example, liquid crystals have been synthesized by reacting substituted anilines with aldehydes to form Schiff bases, which often exhibit mesomorphic properties. nih.gov A key strategy in designing such molecules is to attach long alkyl or alkoxy chains, like a decyloxy group, to a rigid aromatic core. nih.govresearchgate.net

One example is the synthesis of 4'-(6-(3-hydroxy-2-(hydroxymethyl)-2-methylpropoxy)hexyloxy)biphenyl-4-yl 4-(decyloxy)benzoate, a complex molecule that incorporates a decyloxy tail. nih.gov Characterization of these materials is performed using techniques such as Polarized Optical Microscopy (POM) to visualize the distinct textures of different liquid crystal phases, and Differential Scanning Calorimetry (DSC) to determine the temperatures at which phase transitions occur. nih.govnih.gov Spectroscopic methods like FT-IR and NMR are used to confirm the chemical structure of the synthesized compounds. nih.govresearchgate.net

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. anu.edu.au Upon heating from a solid state, these materials can pass through one or more liquid crystalline phases before becoming a disordered isotropic liquid. researchgate.net Common thermotropic phases include the nematic phase, where molecules have long-range orientational order, and smectic phases, where molecules are also arranged in layers. nih.govnih.gov For example, certain Schiff base derivatives containing long alkoxy chains exhibit a smectic A (SmA) phase, where the molecules are aligned perpendicularly within the layers. nih.gov